Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-
Overview
Description
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- typically involves the reaction of benzaldehyde with 4-hydrazinylbenzenesulfonamide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield . Additionally, the use of automated reactors and continuous flow systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydrazine and benzaldehyde.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- can disrupt the pH balance in certain tissues, which is beneficial in treating conditions like glaucoma and cancer .
Comparison with Similar Compounds
Similar Compounds
4-(2-Substituted hydrazinyl)benzenesulfonamides: These compounds have similar structures but with different substituents on the hydrazine moiety.
Sulfanilamide: A simpler sulfonamide with a similar sulfonamide group but lacking the benzylidenehydrazinyl moiety.
Uniqueness
Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]- is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other sulfonamides, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(2-benzylidenehydrazinyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c14-19(17,18)13-8-6-12(7-9-13)16-15-10-11-4-2-1-3-5-11/h1-10,16H,(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZZOCOHHAVYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385201 | |
Record name | 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21305-93-1 | |
Record name | 4-(2-Benzylidenehydrazinyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.